4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a non-interchangeable, ready-to-couple C4-alkyne 7-azaindole building block. N1-methylation eliminates H-bond donor capacity (HBD=0 vs. 1 for N–H analog) and reduces TPSA to 17.8 Ų, improving membrane permeability for fragment-based kinase screening. The terminal ethynyl enables direct CuAAC/Sonogashira coupling without TMS deprotection, saving one synthetic step. For PROTAC development, low MW (156.18) helps maintain construct MW <1000 Da. Supplied at ≥98% purity—no in-house repurification needed for parallel synthesis.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 1638760-35-6
Cat. No. B6343047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1638760-35-6
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CN=C21)C#C
InChIInChI=1S/C10H8N2/c1-3-8-4-6-11-10-9(8)5-7-12(10)2/h1,4-7H,2H3
InChIKeyQSHXQXMTJDTFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638760-35-6): A Terminal Alkyne-Functionalized 7-Azaindole Building Block for Kinase-Targeted Synthesis


4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638760-35-6) is a heterocyclic building block belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold family, which is recognized as a privileged adenine-mimetic core in kinase inhibitor drug discovery [1]. The compound bears a terminal ethynyl substituent at the C4 position of the pyridine ring and an N1-methyl group, yielding a molecular formula of C₁₀H₈N₂ and a molecular weight of 156.18 g/mol [2]. It is supplied by multiple vendors at purities ranging from 95% to 98% and is intended exclusively for research and further synthetic elaboration .

Why 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by In-Class Analogs: Key Differentiators for Scientific Procurement


Within the pyrrolo[2,3-b]pyridine building block family, seemingly minor structural variations—such as N-H versus N-methyl substitution, ethynyl positional isomerism, or TMS protection of the alkyne—produce quantifiable differences in hydrogen-bond donor capacity, lipophilicity, polar surface area, and synthetic step count that directly impact downstream efficiency. Compounds lacking the N1-methyl group (e.g., the N–H analog CAS 1174297-28-9) introduce an additional H-bond donor, increasing topological polar surface area (TPSA) by approximately 61% and altering membrane permeability [1][2]. TMS-protected variants require a separate deprotection step prior to click chemistry or cross-coupling, adding time, cost, and purification burden [3]. Regioisomeric ethynyl substitution at C2 or C5 shifts the vector direction and electronic environment of the alkyne handle, which can compromise target engagement in structure-based design [4]. These distinctions make 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine a non-interchangeable entity for projects requiring a ready-to-couple, C4-alkyne 7-azaindole scaffold with minimal H-bond donor character.

Quantitative Differentiation Evidence for 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (1638760-35-6) Versus Closest Analogs


N1-Methyl Substitution Eliminates the Hydrogen-Bond Donor and Reduces TPSA by 38% Versus the N–H Analog

Replacing the N1 hydrogen of 4-ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1174297-28-9) with a methyl group eliminates the sole hydrogen-bond donor (HBD) and reduces the computed topological polar surface area (TPSA) from 28.7 Ų to 17.8 Ų, a decrease of 38% [1][2]. The XLogP3 lipophilicity shifts marginally from 1.6 to 1.5 [1][2]. For fragment-based drug discovery programs, this HBD removal is critical: N–H donors in the kinase hinge-binding region can introduce undesired off-target interactions with non-kinase proteins [3]. The lower TPSA also predicts improved passive membrane permeability according to standard drug-likeness guidelines where TPSA < 60–70 Ų is associated with oral bioavailability [4].

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Terminal Alkyne Readiness Eliminates One Deprotection Step Compared to TMS-Protected Analog

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine bears a free terminal alkyne that is directly competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling without any deprotection step [1]. In contrast, the commercially available 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1015609-91-2, MW = 214.34 g/mol) requires fluoride-mediated (e.g., TBAF) or base-mediated desilylation to liberate the terminal alkyne, adding one synthetic step, associated yield loss (typical deprotection yields of 80–95% even under optimized conditions), and an additional chromatography purification [2][3]. The target compound's lower molecular weight (156.18 vs. 214.34 g/mol) also provides a 27% mass efficiency advantage on a per-mole basis [1][2].

Click Chemistry Sonogashira Coupling PROTAC Synthesis

C4-Ethynyl Substitution on the Pyridine Ring Offers a Distinct Kinase Hinge-Binding Vector Compared to C2 and C5 Isomers

In the 7-azaindole kinase inhibitor scaffold, the C4 position of the pyridine ring projects substituents toward the solvent-exposed region of the ATP-binding pocket, whereas the C2 and C5 positions orient substituents toward the hinge region or the ribose pocket, respectively [1]. Specifically, 4-aryl and 4-alkynyl 7-azaindoles have been profiled in the PKIS2 kinome-wide selectivity panel, with distinct selectivity fingerprints depending on substitution position [2]. While no direct kinome profiling data exists for the target compound itself, its C4-ethynyl geometry is matched to the vector required for solvent-channel exit strategies, whereas 2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638763-51-5) and 5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638763-77-5) project the alkyne handle along incompatible trajectories for typical kinase inhibitor design [1].

Kinase Inhibitor Structure-Based Drug Design SAR

Vendor Purity Benchmarks of 95–98% with Controlled Storage Conditions Meet Fragment Library and Parallel Synthesis Requirements

Multiple independent vendors supply 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine at verified purities of ≥95% (CheMenu catalog CM628578) to 98% (ChemScene cat. CS-0309635; CymitQuimica ref. 10-F719109) . The compound is stored at 4 °C under nitrogen atmosphere to preserve terminal alkyne integrity . In comparison, the N–H analog (CAS 1174297-28-9) is often supplied at 97% purity with storage at 0–8 °C , while the TMS-protected analog (CAS 1015609-91-2) is typically listed at 95% purity . The consistent 98% purity ceiling achieved by multiple suppliers for the target compound meets the ≥95% purity standard commonly required for fragment-based screening libraries [1].

Compound Procurement Fragment Library Parallel Synthesis

Optimal Procurement and Application Scenarios for 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Library Design Requiring Low HBD Count Scaffolds

When constructing fragment libraries targeting the ATP-binding site of kinases, fragments with zero hydrogen-bond donors are preferred to maximize ligand efficiency and minimize non-specific binding. 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine, with HBD = 0 and a low TPSA of 17.8 Ų, is superior to the N–H analog (HBD = 1, TPSA = 28.7 Ų) for this application [1][2]. The 7-azaindole core provides adenine-mimetic hinge recognition, while the C4-ethynyl group offers a synthetic handle for fragment growing via CuAAC or Sonogashira coupling without requiring a deprotection step . This compound is therefore ideally suited for fragment-based drug discovery campaigns against kinases where the C4 vector is required for solvent-channel extension [3].

PROTAC Linker Attachment Via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In PROTAC (PROteolysis TArgeting Chimera) development, the terminal alkyne of the target compound enables direct CuAAC conjugation to azide-functionalized E3 ligase ligands without prior deprotection, saving one synthetic step compared to the TMS-protected analog (CAS 1015609-91-2) [1][2]. The N-methyl group prevents competing N-alkylation side reactions that can occur with the N–H analog during linker attachment chemistry. The compound's low molecular weight (156.18 g/mol) is advantageous for maintaining the overall PROTAC molecular weight within the sub-1000 Da range often targeted for cellular permeability .

Sonogashira-Based SAR Exploration of 4-Substituted 7-Azaindole Kinase Inhibitors

The terminal alkyne at C4 directly participates in Sonogashira cross-coupling with aryl or heteroaryl halides, enabling rapid exploration of structure-activity relationships (SAR) at the solvent-exposed region of the kinase binding pocket [1]. The C4 substitution position has been validated in multiple kinome profiling studies as appropriate for projecting diverse substituents without disrupting the critical hinge-binding motif [2]. The compound's commercial availability at 95–98% purity from multiple vendors ensures that parallel synthesis efforts can proceed without in-house repurification .

Synthesis of C4-Extended 7-Azaindole Chemical Probes for Target Engagement Studies

For chemical biology applications requiring biotinylation or fluorophore conjugation, the C4 terminal alkyne serves as a versatile attachment point. The N-methyl substitution prevents undesired N–H reactivity during coupling and improves the compound's stability under basic reaction conditions compared to the N–H analog [1]. The lower polar surface area conferred by N-methylation (17.8 vs. 28.7 Ų) may also improve the cell permeability of the final probe construct, a critical parameter for intracellular target engagement assays [2].

Quote Request

Request a Quote for 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.